

Application Note & Protocol: Formulation of O-Demethyl Apremilast for Research Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *O-Demethyl apremilast*

Cat. No.: B580213

[Get Quote](#)

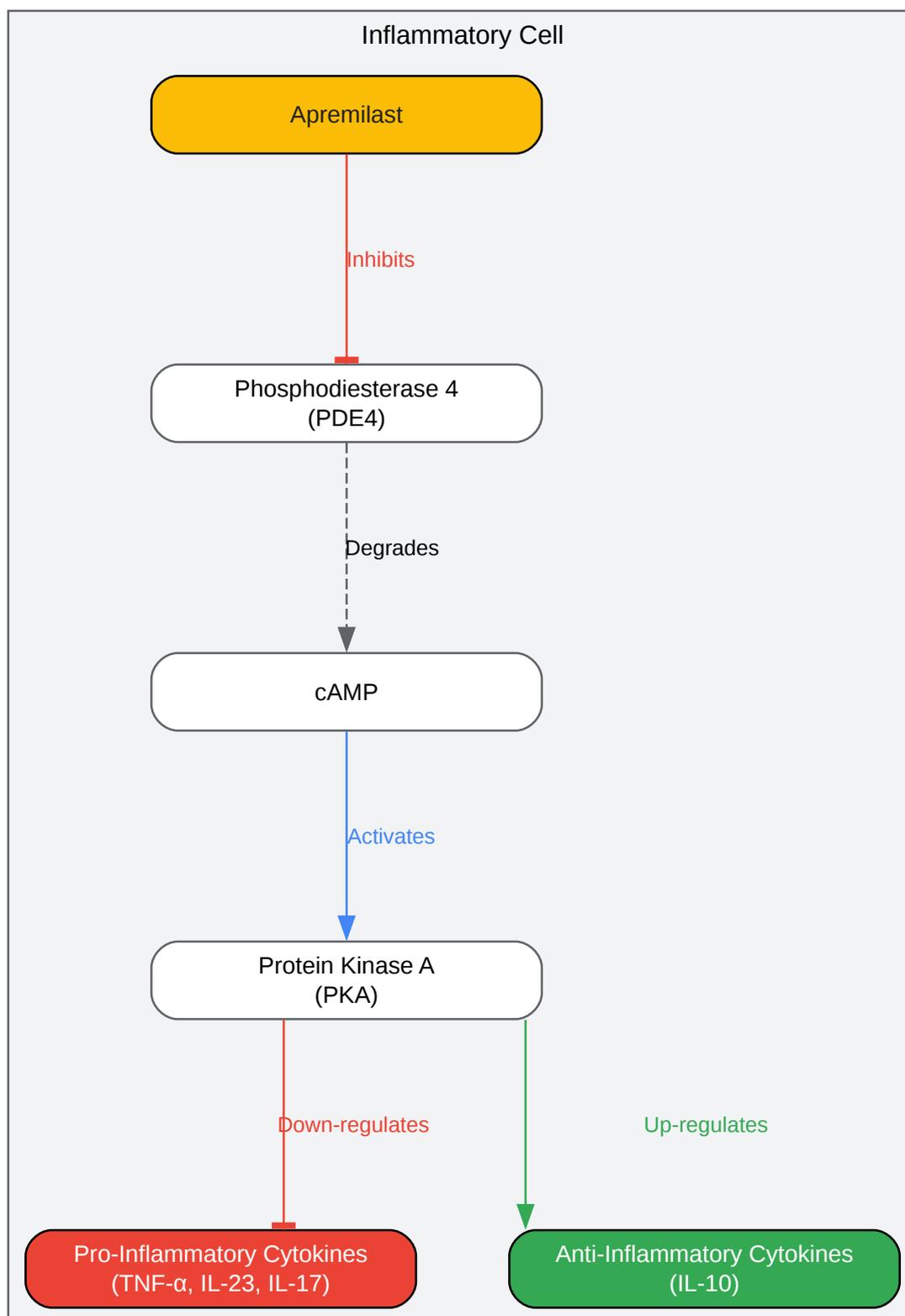
Abstract and Introduction

Apremilast is an orally available small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1][2] Its mechanism of action involves the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This cascade modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[1][4] In both preclinical and clinical studies, understanding the metabolism and pharmacokinetics of a parent drug is critical. **O-Demethyl apremilast** (also known as O-Desmethyl Apremilast; CAS No. 1384441-38-6) is a primary metabolite of apremilast.[5][6][7] While it is substantially less pharmacologically active than its parent compound, it serves as an essential reference standard for in vitro metabolic profiling, pharmacokinetic (PK) analyses, and drug-drug interaction studies.[7][8]

A primary technical challenge in working with **O-Demethyl apremilast**, much like its parent compound, is its poor aqueous solubility.[1][9] This application note provides a comprehensive guide and detailed protocols for the solubilization and formulation of **O-Demethyl apremilast** for common research applications, including in vitro cell-based assays and initial considerations for in vivo studies. The methodologies herein are designed to ensure solution stability, experimental reproducibility, and data integrity.

Scientific Context: The Apremilast Mechanism of Action

To effectively use **O-Demethyl apremilast** as a metabolic reference, it is crucial to understand the biological pathway of the parent drug. Apremilast targets PDE4, a key enzyme in inflammatory cells that degrades cAMP.[3][10] By inhibiting PDE4, apremilast increases cAMP levels, which in turn activates Protein Kinase A (PKA). This activation leads to the downstream modulation of transcription factors, resulting in decreased production of pro-inflammatory mediators (e.g., TNF- α , IL-23, IL-17) and increased production of anti-inflammatory mediators (e.g., IL-10).[1][3][4] Studying metabolites like **O-Demethyl apremilast** helps to determine if they contribute to or interfere with this pathway.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of the parent drug, apremilast.

Physicochemical and Solubility Data

Accurate formulation begins with a clear understanding of the compound's properties. **O-Demethyl apremilast** is a solid powder.^[5] Its solubility is a critical parameter for preparing solutions suitable for biological assays.

Property	Value	Source(s)
CAS Number	1384441-38-6	[5][6][9][11]
Molecular Formula	C ₂₁ H ₂₂ N ₂ O ₇ S	[5][9][11]
Molecular Weight	446.5 g/mol	[9][11]
Appearance	Solid	[5]
Solubility in DMSO	≤ 30 mg/mL	[9]
Solubility in DMF	≤ 30 mg/mL	[9]
Aqueous Solubility	Practically Insoluble	[1][9]

Note: The aqueous insolubility of the parent compound, apremilast, serves as a strong indicator for its metabolite.^[1]

Required Equipment and Reagents

4.1 Equipment

- Analytical balance (sensitive to 0.1 mg)
- Vortex mixer
- Calibrated micropipettes and sterile tips
- Sterile conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
- Biological safety cabinet (for cell culture work)
- Chemical fume hood

- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

4.2 Reagents

- **O-Demethyl apremilast** (solid powder)[5]
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile cell culture medium appropriate for the assay (e.g., DMEM, RPMI-1640)
- Sterile, pyrogen-free water for injection or equivalent[12]

Protocol 1: Preparation of High-Concentration Stock Solution

The causality behind creating a concentrated stock in an organic solvent is twofold: it overcomes the poor aqueous solubility and allows for minimal volumes to be added to experimental systems, thereby reducing potential solvent toxicity.[13] DMSO is the recommended solvent due to its high solubilizing power for this compound and its common use in biological assays.[9][14]

5.1 Objective: To prepare a 10 mM stock solution of **O-Demethyl apremilast** in 100% DMSO.

5.2 Calculation:

- Molecular Weight (MW) = 446.5 g/mol = 446.5 mg/mmol
- To make 1 mL of a 10 mM solution:
 - $\text{Mass (mg)} = \text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{MW (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.001 \text{ L} \times 0.010 \text{ mol/L} \times 446.5 \text{ g/mol} \times 1000 \text{ mg/g} = 4.465 \text{ mg}$

5.3 Step-by-Step Procedure:

- Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

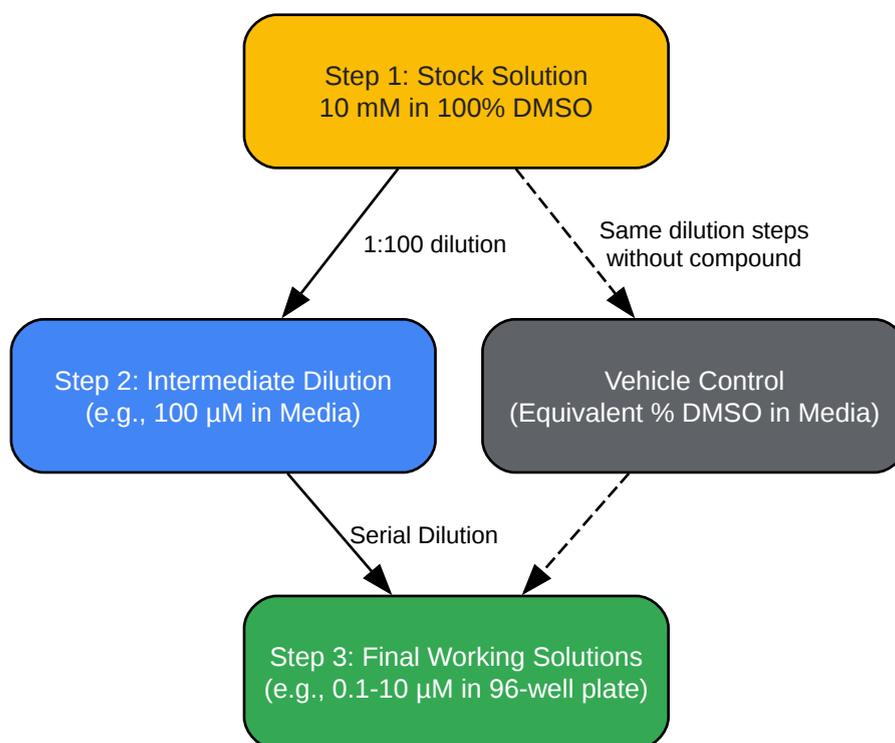
- Carefully weigh approximately 4.5 mg of **O-Demethyl apremilast** powder into the tube. Record the exact mass.
- In a chemical fume hood, add the volume of 100% DMSO required to achieve a 10 mM concentration based on the actual mass weighed. (Calculation: Volume (μL) = [Mass (mg) / 446.5 (mg/mmol)] \times 100,000).
- Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
- Visually inspect the solution against a light source to ensure there are no visible particulates.

5.4 Storage and Stability:

- Aliquot the stock solution into smaller, single-use volumes (e.g., 20 μL) to avoid repeated freeze-thaw cycles, which can degrade the compound.[13]
- Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[15]

Protocol 2: Formulation for In Vitro Cell-Based Assays

For cell-based assays, the DMSO stock solution must be serially diluted into an aqueous buffer or cell culture medium.[15] The primary goal is to achieve the desired final concentration of the compound while ensuring the final DMSO concentration is non-toxic to the cells, typically well below 0.5%.[13]



[Click to download full resolution via product page](#)

Caption: Workflow for preparing working solutions for cell-based assays.

6.1 Objective: To prepare a series of working solutions for treating cells in a 96-well plate format.

6.2 Step-by-Step Procedure (Example for 10 μM final concentration):

- Prepare Intermediate Dilution: In a sterile tube, perform a 1:100 dilution of the 10 mM DMSO stock into cell culture medium to create a 100 μM intermediate solution.
 - Example: Add 5 μL of 10 mM stock to 495 μL of culture medium. Vortex gently.
 - Causality: This step reduces the DMSO concentration significantly before the final dilution, minimizing the risk of compound precipitation when added to the final aqueous volume.
- Prepare Final Working Solutions: Add the appropriate volume of the 100 μM intermediate solution to the wells of your cell culture plate to achieve the desired final concentration.

- Example: For a final well volume of 200 μL , adding 20 μL of the 100 μM intermediate solution will result in a final concentration of 10 μM . (Calculation: $C_1V_1 = C_2V_2$).
- Prepare Vehicle Control: The vehicle control is critical for distinguishing the effect of the compound from the effect of the solvent.^[14] Prepare a parallel dilution of 100% DMSO in culture medium, following the exact same dilution steps used for the compound. This control should be added to a separate set of wells.
- Perform Serial Dilutions: For creating a dose-response curve, perform serial dilutions from your highest concentration working solution directly in the plate or in separate tubes.

6.3 Protocol Validation (Trustworthiness):

- To ensure the final DMSO concentration is not cytotoxic, it is essential to run a vehicle-only toxicity test.
- Prepare a set of wells containing cells and add only the vehicle control (at the highest concentration used in the experiment, e.g., 0.1% DMSO).
- Assess cell viability using a standard method like an MTT or resazurin assay after the incubation period.^[16]^[17] Cell viability should be >95% compared to untreated cells.

Considerations for In Vivo Formulation

Formulating compounds for animal studies is significantly more complex and requires careful consideration of the route of administration, animal species, dose volume, and potential toxicity of the vehicle itself.^[14]^[18] A universal vehicle does not exist. The goal is to create a sterile, stable, and physiologically compatible solution or suspension.^[12]^[19]

7.1 Key Principles:

- Toxicity: High concentrations of DMSO can cause local irritation and are generally avoided for direct injection.^[14]
- Solubility & Stability: The formulation must keep the compound solubilized or uniformly suspended throughout the duration of the study.

- **Sterility:** All injectable formulations must be prepared aseptically and be sterile to prevent infection.[\[12\]](#)
- **Pilot Studies:** It is imperative to conduct small pilot studies to confirm the solubility, stability, and tolerability of any new formulation in the target animal species before commencing a large-scale experiment.[\[20\]](#)

7.2 Common Vehicle Systems for Poorly Soluble Compounds: The following are common starting points for formulating poorly soluble compounds for parenteral or oral administration in preclinical research. Optimization is almost always required.

Vehicle Composition	Route of Admin.	Key Characteristics	Source(s)
10% DMSO, 90% Saline	IV, IP	Simple to prepare, but may cause precipitation. Best for lower concentrations.	[14]
5-10% DMSO, 40% PEG300/400, 45-50% Water/Saline	IV, IP, PO	PEG acts as a co-solvent to improve solubility. Good general-purpose vehicle.	[14] [21]
5% DMSO, 10% Tween 80, 85% Saline	IP, PO	Tween 80 is a surfactant that helps create a stable micro-suspension or emulsion.	[21] [22]
20% Captisol® (Sulfobutylether- β -cyclodextrin) in Water	IV, IP, SC, PO	Cyclodextrins form inclusion complexes to enhance aqueous solubility. Often very well tolerated.	[21]

Abbreviations: IV (Intravenous), IP (Intraperitoneal), SC (Subcutaneous), PO (Oral Gavage).

7.3 Example Starting-Point Protocol (Hypothetical - Requires Validation):

- In a sterile tube, dissolve **O-Demethyl apremilast** in the required volume of DMSO.
- In a separate sterile beaker, add the PEG300 and Tween 80 (if used). Mix well.
- Slowly add the DMSO solution to the PEG/Tween mixture while vortexing or stirring continuously.
- Add the sterile saline or water dropwise while continuing to mix.
- Visually inspect the final formulation for clarity and absence of precipitation. The solution should be sterile-filtered (0.22 µm filter) if intended for IV administration.

References

- Apremilast - Wikipedia. (n.d.). Wikipedia. Retrieved from [\[Link\]](#)
- Mechanism of Action (MOA) | Otezla® (apremilast) HCP. (n.d.). Otezla. Retrieved from [\[Link\]](#)
- Schafer, P. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. PubMed. Retrieved from [\[Link\]](#)
- Schett, G., et al. (2012). Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PubMed Central. Retrieved from [\[Link\]](#)
- Torres-Navarro, I., & Carretero, G. (2018). Apremilast. StatPearls - NCBI Bookshelf. Retrieved from [\[Link\]](#)
- Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. PubMed Central. Retrieved from [\[Link\]](#)
- Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration. PubMed. Retrieved from [\[Link\]](#)
- Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. SciSpace. Retrieved from [\[Link\]](#)

- **O-Demethyl apremilast.** (n.d.). PubChem. Retrieved from [[Link](#)]
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved from [[Link](#)]
- **O-Demethyl apremilast** glucuronide. (n.d.). PubChem. Retrieved from [[Link](#)]
- Formulation Development and Evaluation of Apremilast Nanoemulsion. (2021). RJPT. Retrieved from [[Link](#)]
- Patel, N., et al. (2023). Formulation Development and Evaluation of Apremilast Nanoemulgel for Enhancing Permeability. Bentham Science Publishers. Retrieved from [[Link](#)]
- O-Demethyl-N-deacetyl apremilast. (n.d.). PubChem. Retrieved from [[Link](#)]
- Formulation Development and Evaluation of Apremilast Nanoemulgel for Enhancing Permeability. (2023). R Discovery. Retrieved from [[Link](#)]
- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Retrieved from [[Link](#)]
- apremilast. (n.d.). ClinPGx. Retrieved from [[Link](#)]
- Al-Quadeib, B., et al. (2018). Preparation of sustained release apremilast-loaded PLGA nanoparticles: in vitro characterization and in vivo pharmacokinetic study in rats. NIH. Retrieved from [[Link](#)]
- Reed, M., & Strober, B. (2015). Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis. P&T. Retrieved from [[Link](#)]
- FORMULATION, DEVELOPMENT AND EVALUATION OF APREMILAST IMMEDIATE RELEASE TABLET FOR MANAGMENT OF PSORIATIC. (2023). IJNRD. Retrieved from [[Link](#)]
- Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research and Innovation. Retrieved from [[Link](#)]

- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [\[Link\]](#)
- Apremilast. (n.d.). PubChem. Retrieved from [\[Link\]](#)
- Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). University of Iowa. Retrieved from [\[Link\]](#)
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [\[Link\]](#)
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS. Retrieved from [\[Link\]](#)
- Gischewski, M. (2024). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Outsourced Pharma. Retrieved from [\[Link\]](#)
- Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Retrieved from [\[Link\]](#)
- Tips for Establishing Successful Cell-Based Assays: Part 1. (n.d.). Multispan, Inc. Retrieved from [\[Link\]](#)
- Best Practices For Preclinical Animal Testing. (2024). BioBoston Consulting. Retrieved from [\[Link\]](#)
- Preparing Laboratory Solutions. (n.d.). herqa.edu.et. Retrieved from [\[Link\]](#)
- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Apremilast - Wikipedia [en.wikipedia.org]
- 2. Apremilast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Demethyl Apremilast | CymitQuimica [cymitquimica.com]
- 6. O-Desmethyl Apremilast - SRIRAMCHEM [sriramchem.com]
- 7. Disposition, metabolism and mass balance of [14C]apremilast following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buy O-Demethyl apremilast | 1384441-38-6 [smolecule.com]
- 10. otezlapro.com [otezlapro.com]
- 11. O-Demethyl apremilast | C21H22N2O7S | CID 68088610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 19. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 20. biobostonconsulting.com [biobostonconsulting.com]
- 21. researchgate.net [researchgate.net]

- 22. pharmtech.com [pharmtech.com]
- To cite this document: BenchChem. [Application Note & Protocol: Formulation of O-Demethyl Apremilast for Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580213#formulation-of-o-demethyl-apremilast-for-research-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com